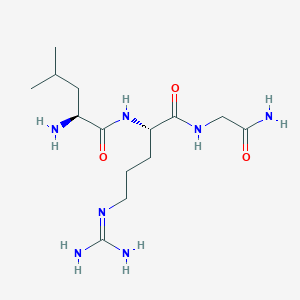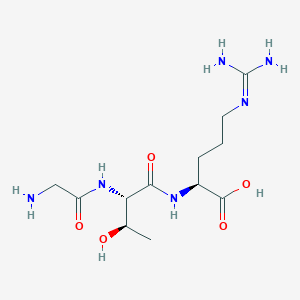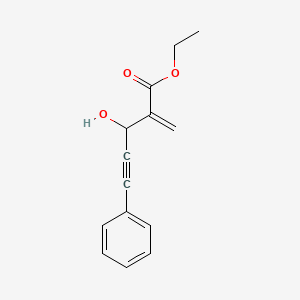
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate is an organic compound with a complex structure that includes a hydroxy group, a methylidene group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate typically involves multiple steps, including the formation of key intermediates. One common method involves the use of propargylic alcohols and phenylacetylene derivatives under specific reaction conditions. Catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) are often employed to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the alkyne group can produce alkenes or alkanes.
科学研究应用
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the alkyne and phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate
- Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-yn-2-one
Uniqueness
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate is unique due to the presence of both an alkyne and a phenyl group, which confer distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
596135-74-9 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(16)11(2)13(15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,2-3H2,1H3 |
InChI 键 |
GIAALNAMKYEABH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C(C#CC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


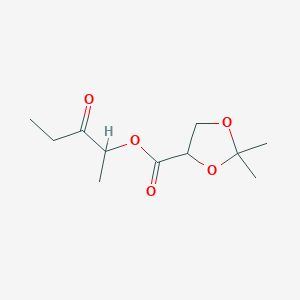
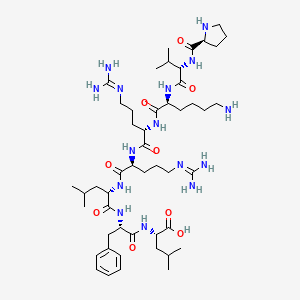
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
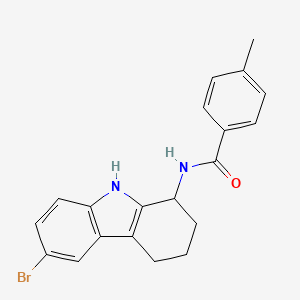
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
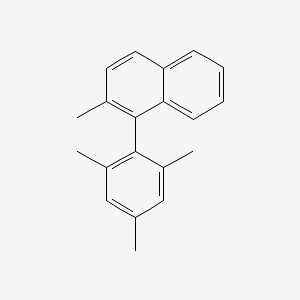
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)

